6-Chloro-7-fluoro-1-benzofuran
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Overview
Description
6-Chloro-7-fluoro-1-benzofuran is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran synthesis involves a variety of methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods are conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular weight of this compound is 170.57 . The IUPAC name for this compound is 6-chloro-7-fluorobenzofuran .Chemical Reactions Analysis
Benzofuran compounds have been found to exhibit a wide range of biological and pharmacological activities . For example, some substituted benzofurans have shown dramatic anticancer activities .Scientific Research Applications
Fluorescent Indicators and Probes Development
Fluorescent indicators sensitive to specific ions or molecules have been synthesized using benzofuran derivatives, demonstrating the utility of these compounds in biochemistry and cellular biology. For example, fluorescent indicators for cytosolic sodium have been developed, utilizing a crown ether linked to benzofurans for selective Na+ detection over K+ (Minta & Tsien, 1989). Similarly, novel fluorescent probes for detecting hypochlorous acid (HOCl) in live cells have been created, showcasing the adaptability of benzofuran derivatives for designing sensitive and selective sensors for biological applications (Sun et al., 2018).
Synthesis and Chemical Analysis
Benzofuran compounds have also found applications in synthetic chemistry and analytical methods. The Nickel-Catalyzed Boron Insertion into the C2-O Bond of Benzofurans is an example where benzofuran substrates have been utilized to afford oxaborins, which are valuable building blocks for further chemical synthesis (Saito et al., 2016). In the realm of analytical chemistry, a fluorogenic reagent for carboxylic acids, designed using the benzofurazan structure, illustrates how modifications to the benzofuran skeleton can lead to highly sensitive and selective detection methods for various chemical entities (Uchiyama et al., 2001).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of novel fluorine-containing heterocycles incorporating benzofuran have demonstrated significant antimicrobial and antifungal activities. These studies underline the potential of benzofuran derivatives in developing new therapeutic agents (Chundawat et al., 2013).
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities, including anticancer properties . This suggests that these compounds may interact with their targets in a way that modulates their function, leading to changes in cellular processes such as cell proliferation, oxidative stress response, and viral replication.
Biochemical Pathways
These could include pathways involved in cell proliferation (in the case of anti-tumor activity), oxidative stress response (in the case of anti-oxidative activity), and viral replication (in the case of anti-viral activity) .
Pharmacokinetics
Benzofuran compounds are generally considered to be relatively stable, readily prepared, and environmentally benign
Result of Action
Based on the known biological activities of benzofuran compounds, potential effects could include inhibition of cell proliferation (in the case of anti-tumor activity), reduction of oxidative stress (in the case of anti-oxidative activity), and inhibition of viral replication (in the case of anti-viral activity) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-7-fluoro-1-benzofuran. Factors such as temperature, pH, and the presence of other compounds can affect the stability of the compound and its ability to interact with its targets. Additionally, the compound’s efficacy may be influenced by factors such as the concentration of the compound and the presence of other compounds that may interact with the same targets .
Safety and Hazards
While specific safety and hazard information for 6-Chloro-7-fluoro-1-benzofuran is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is also advised .
Future Directions
Benzofuran compounds, including 6-Chloro-7-fluoro-1-benzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research will likely continue to explore the therapeutic potential of these compounds for the treatment of various diseases .
Properties
IUPAC Name |
6-chloro-7-fluoro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFO/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZERWBYBXMOLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CO2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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